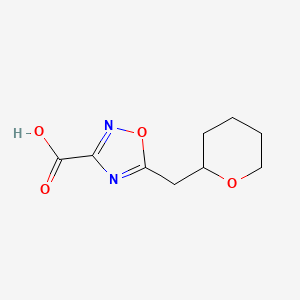
2-Aminocyclopentane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminocyclopentane-1-carboximidamide is a synthetic compound with the molecular formula C₆H₁₃N₃.
Preparation Methods
The preparation of 2-Aminocyclopentane-1-carboximidamide involves several synthetic routes. One common method includes the use of cyclopentane ortho-anhydride as a raw material, which undergoes a reaction with hydrazine hydrate in a solvent for refluxing . The reaction conditions typically involve a molar ratio of cyclopentane ortho-anhydride to hydrazine hydrate of 1:1-2.5, with the reaction time ranging from 0.5 to 12 hours. After the reaction, the solvent is removed, and the product is dried to obtain this compound.
Chemical Reactions Analysis
2-Aminocyclopentane-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding imides or reduced to form amines. Substitution reactions can lead to the formation of various derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-Aminocyclopentane-1-carboximidamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been investigated for its potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development . Additionally, the compound has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Aminocyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Aminocyclopentane-1-carboximidamide can be compared with other similar compounds, such as 2-aminocyclopentane-1-carboxylic acid and 2-aminocyclohexane-1-carboximidamide . These compounds share similar structural features but differ in their chemical properties and applications. For example, 2-aminocyclopentane-1-carboxylic acid is commonly used in peptide synthesis, while 2-aminocyclohexane-1-carboximidamide has applications in the development of new materials .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique properties and potential for chemical modifications make it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C6H13N3 |
|---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2-aminocyclopentane-1-carboximidamide |
InChI |
InChI=1S/C6H13N3/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H3,8,9) |
InChI Key |
VRENIHDHNCMYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15274794.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
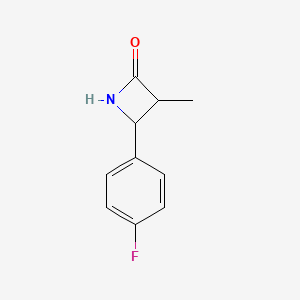
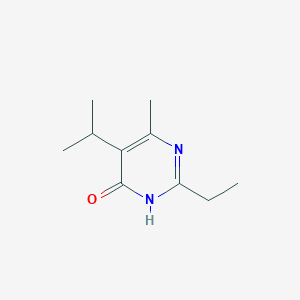
![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)
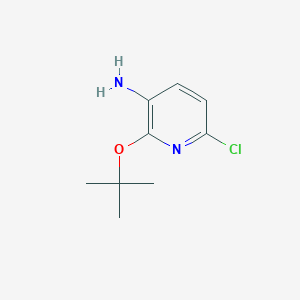

![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)


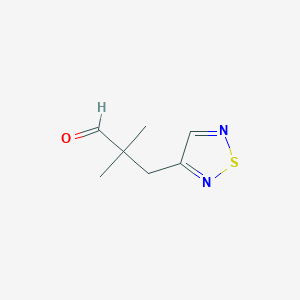
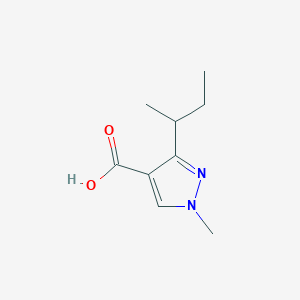
![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
